![molecular formula C16H12ClN3O2 B2459284 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 842138-57-2](/img/structure/B2459284.png)
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide” is a chemical compound . It is related to the quinoxaline family, which has been studied for its potential antiviral and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves aromatic nucleophilic substitution . For instance, a mixture of N-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)benzamide, 4-Aminoacetophenone, and Et3N in toluene has been used .Applications De Recherche Scientifique
Antimicrobial and Antiprotozoal Applications
Quinoxaline derivatives, including compounds structurally related to N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide, have demonstrated significant antimicrobial and antiprotozoal activities. For instance, N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with one of the lead compounds exhibiting notable efficacy in a short-term in vivo model against T. cruzi (Patel et al., 2017).
Structural and Chemical Properties
Research into the structural orientations and properties of amide derivatives, including quinoxaline-based compounds, has provided insights into their molecular configurations and interactions. Studies have explored the spatial orientations of these compounds in relation to anion coordination and their implications for chemical and pharmaceutical applications (Kalita & Baruah, 2010), (Karmakar et al., 2009).
Antimalarial Activities
Quinoxaline derivatives have also been identified for their potential antimalarial activities. A series of compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols, demonstrated increasing antimalarial potency against Plasmodium berghei in mice, with promising pharmacokinetic properties for extended protection against infection (Werbel et al., 1986).
Fluorescent Properties and Coordination Chemistry
The synthesis and characterization of lanthanide complexes with aryl amide ligands derived from quinoxaline have been studied for their fluorescence properties and potential applications in materials science. These studies have shown how different structural modifications can influence the fluorescent intensities and quantum yields of these complexes (Wu et al., 2008).
Novel Syntheses and Characterizations
Research efforts have been dedicated to synthesizing novel quinoxaline derivatives and exploring their diverse biological and chemical properties. For example, the development of new synthesis pathways for N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and their evaluation for cancer cell viability offer promising directions for drug discovery and development (El Rayes et al., 2022).
Propriétés
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELFYOCLKRUPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
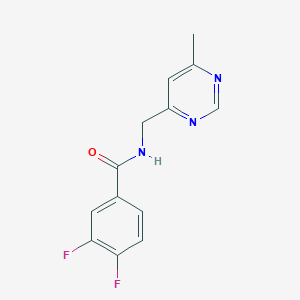
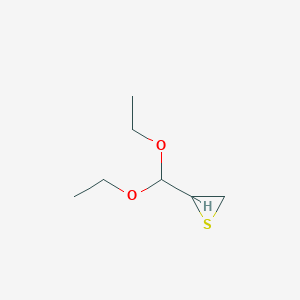
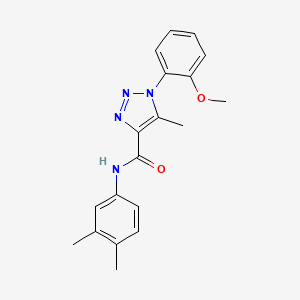
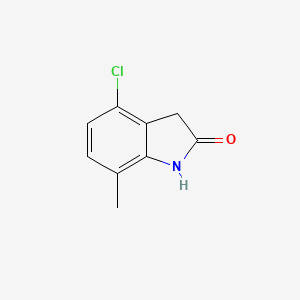
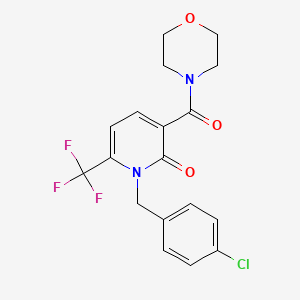
![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)
![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)
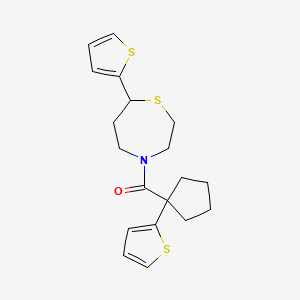
![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)
![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)
![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)